

3-Methylpyrrolidin-3-ol hydrochloride physical properties

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Compound of Interest

Compound Name: 3-Methylpyrrolidin-3-ol
hydrochloride

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An In-Depth Technical Guide to the Physical Properties of 3-Methylpyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyrrolidin-3-ol hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physical characteristics of **3-Methylpyrrolidin-3-ol hydrochloride**, detailing both established data and robust experimental protocols for their determination. It is designed to be a practical resource for scientists, offering not just data, but the causality behind the experimental methodologies.

Chemical Identity and Core Structure

3-Methylpyrrolidin-3-ol hydrochloride is the salt form of the tertiary alcohol 3-methylpyrrolidin-3-ol. The hydrochloride salt is generally a stable, solid material, which enhances its handling and shelf-life compared to the free base. The presence of a chiral center

at the C3 position means the compound can exist as (S) and (R) enantiomers or as a racemic mixture.

The structural characteristics—a polar hydroxyl group, a protonated tertiary amine, and a methyl group on a five-membered ring—govern its physical and chemical behavior, particularly its solubility and spectroscopic profile.

Identifier	Value	Source
Chemical Name	3-Methylpyrrolidin-3-ol hydrochloride	[1]
Synonyms	(S)-3-Methylpyrrolidin-3-ol HCl	[2]
Molecular Formula	C ₅ H ₁₂ ClNO	[1][2]
Molecular Weight	137.61 g/mol	[1][2]
CAS Number	921592-91-8 (racemic), 1956435-14-5 ((S)-enantiomer)	[1][2]
Physical Form	Solid	
Canonical SMILES	CC1(CCNC1)O.Cl	[2]
InChI Key	ZDVCDFWGMDBMU- JEDNCBNOSA-N ((S)- enantiomer)	[2]

Primary Physical Properties

The physical properties of a compound are critical for its application in research and development. While extensive peer-reviewed data for this specific molecule is not abundant, key properties can be reliably determined using standardized methods.

Property	Value	Notes
Melting Point	Data not available in cited literature.	As an organic salt, a relatively high melting point is expected. A detailed protocol for determination is provided below.
Boiling Point	Not applicable.	Decomposes upon strong heating. The free base has a boiling point of 60-64 °C at 0.08 Torr[3].
Solubility	Data not available in cited literature.	Expected to be soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in nonpolar organic solvents. A detailed protocol for determination is provided below.
Appearance	Solid.	

Experimental Determination of Physical Properties

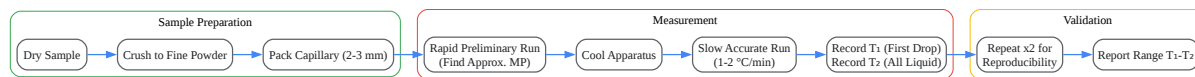
The trustworthiness of physical property data hinges on the robustness of the experimental protocol. The following sections detail self-validating methodologies for determining the melting point and solubility profile of **3-Methylpyrrolidin-3-ol hydrochloride**.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically < 2 °C). Impurities depress and broaden the melting range[4]. The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading[5]. A preliminary, rapid determination helps to identify the approximate range, saving time during the precise measurement[6].

Protocol for Melting Point Determination:

- Sample Preparation:
 - Ensure the **3-Methylpyrrolidin-3-ol hydrochloride** sample is completely dry, as residual solvent can act as an impurity.
 - Place a small amount of the solid on a clean, dry watch glass.
 - Crush the solid into a fine powder to ensure uniform packing.
 - Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the closed end^[5].
 - Tap the tube gently on a hard surface to compact the sample at the bottom.
- Measurement (Digital Melting Point Apparatus):
 - Rapid Preliminary Run: Set the apparatus to heat at a high rate (e.g., 10-20 °C/min) to find an approximate melting range^[6].
 - Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
 - Place a new, freshly packed capillary tube into the apparatus.
 - Set the heating rate to a slow ramp (1-2 °C/min) through the expected melting range^[6].
 - Record the temperature at which the first droplet of liquid appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.
- Validation:
 - Repeat the accurate measurement with at least two more samples to ensure reproducibility. The results should be consistent.



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Caption: Workflow for accurate melting point determination.

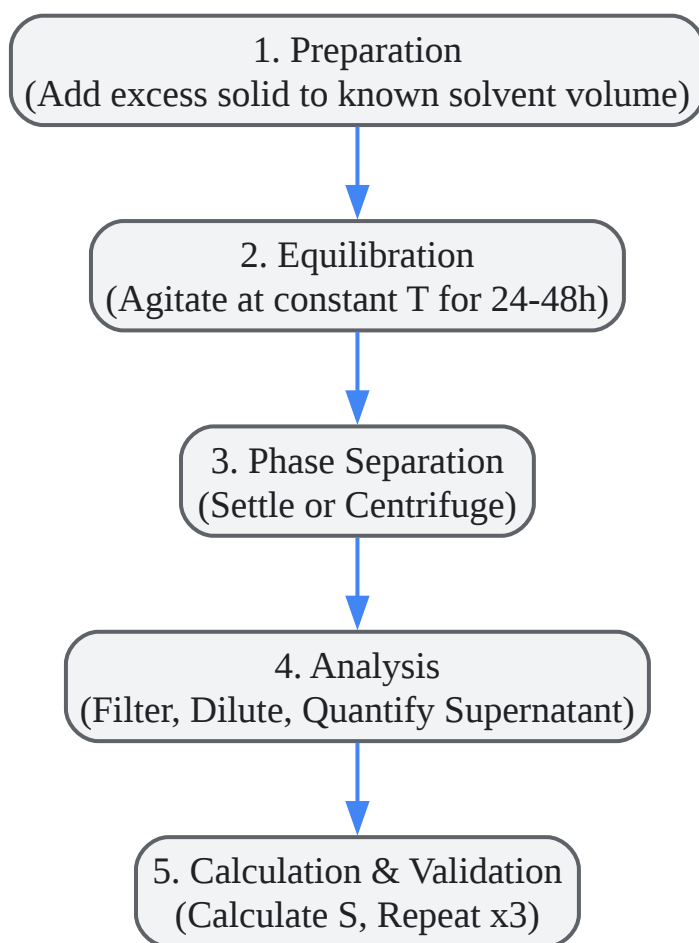
Solubility Profile Assessment

Expertise & Experience: As an amine hydrochloride salt, **3-Methylpyrrolidin-3-ol hydrochloride** is an ionic compound. Its solubility is dictated by the principle of "like dissolves like." It is expected to be highly soluble in polar protic solvents (e.g., water, methanol) that can effectively solvate both the protonated pyrrolidinium cation and the chloride anion through ion-dipole interactions and hydrogen bonding[7]. Conversely, it will have poor solubility in nonpolar aprotic solvents (e.g., hexane, toluene). The isothermal equilibrium method is the gold standard for determining solubility, as it ensures that the solution is truly saturated at a given temperature. Agitation for 24-48 hours is typically sufficient to reach this equilibrium[7][8].

Protocol for Isothermal Equilibrium Solubility Determination:

- Preparation:
 - Select a range of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
 - Add an excess amount of **3-Methylpyrrolidin-3-ol hydrochloride** to a series of sealed vials (an excess is visually confirmed by the presence of undissolved solid).
 - Add a precise volume of the chosen solvent to each vial.
- Equilibration:
 - Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

- Agitate the samples for 24-48 hours to ensure equilibrium is reached[7].
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.
 - For finer separation, centrifuge the vials to pellet the undissolved solid[8].
- Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
 - Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, GC-MS).
 - Quantify the concentration of the compound in the diluted sample.
- Calculation & Validation:
 - Calculate the solubility (S) using the formula: $S = (C \times V_{\text{total}}) / V_{\text{sample}}$, where C is the measured concentration, V_total is the total volume of the diluted sample, and V_sample is the initial volume of supernatant taken[7].
 - Perform the entire experiment in triplicate for each solvent to ensure the results are reproducible.

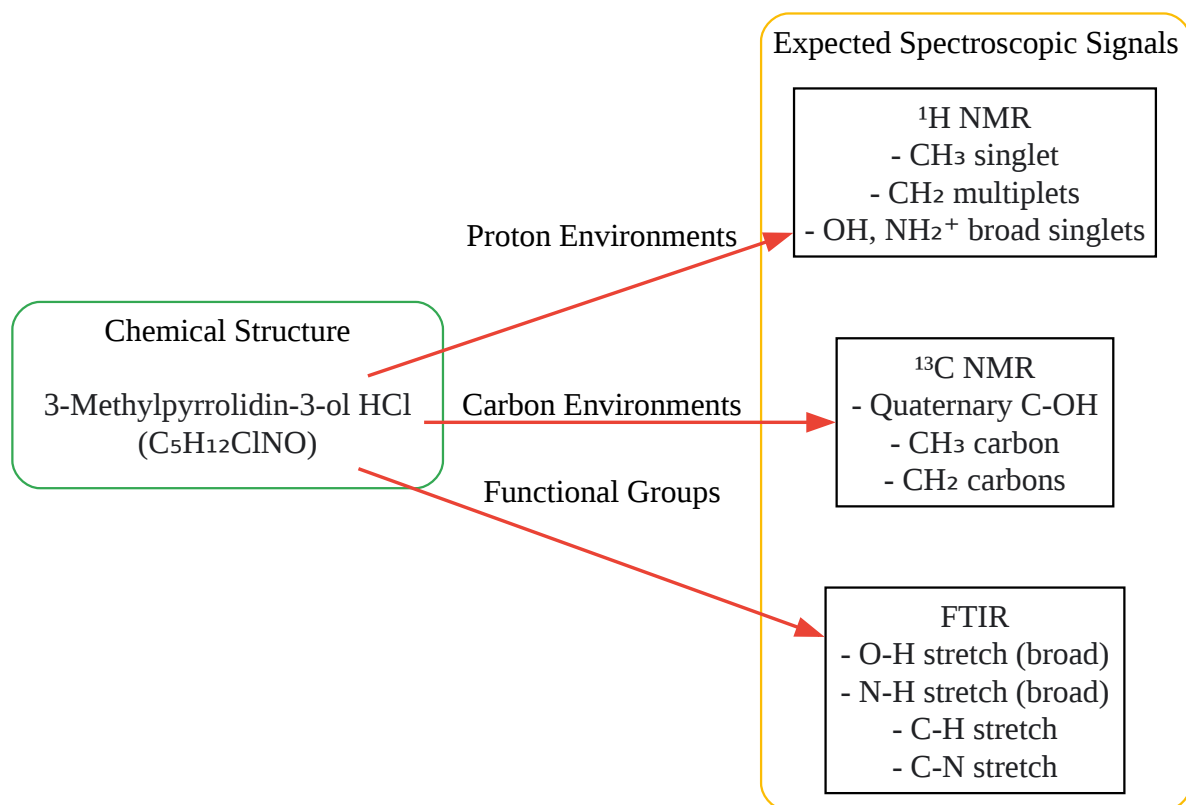


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Caption: Isothermal equilibrium method for solubility determination.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure. For **3-Methylpyrrolidin-3-ol hydrochloride**, NMR and FTIR are the primary tools for structural confirmation.



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Caption: Relationship between structure and expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.^[9]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
 - Methyl Group (-CH₃): A singlet around 1.2-1.5 ppm.
 - Pyrrolidine Ring Protons (-CH₂-): A series of complex multiplets between 2.0-3.5 ppm.

- Hydroxyl (-OH) and Ammonium (NH_2^+) Protons: These protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The ammonium protons are expected to be significantly downfield.
- ^{13}C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.
 - Quaternary Carbon (C-OH): A signal around 65-75 ppm.
 - Methyl Carbon ($-\text{CH}_3$): A signal in the aliphatic region, typically 20-30 ppm.
 - Pyrrolidine Ring Carbons ($-\text{CH}_2-$): Signals in the range of 30-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.^[10] For **3-Methylpyrrolidin-3-ol hydrochloride**, the key vibrational bands expected are:

- O-H Stretch: A very broad and strong absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group and hydrogen bonding^[11].
- N-H Stretch: A broad absorption band from the secondary ammonium salt (R_2NH_2^+), typically appearing between $2400\text{--}2800\text{ cm}^{-1}$.
- C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm^{-1} (typically $2850\text{--}2960\text{ cm}^{-1}$).
- C-N Stretch: This vibration is expected in the fingerprint region, typically around $1000\text{--}1250\text{ cm}^{-1}$.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

- Stability: As a hydrochloride salt, the compound is generally more stable than its free base. However, it may be hygroscopic.

- Storage Conditions: Commercial suppliers recommend storage in a refrigerator under an inert atmosphere^[1]. It should be kept in a tightly sealed container to protect it from moisture and air.

Conclusion

This technical guide has outlined the essential physical properties of **3-Methylpyrrolidin-3-ol hydrochloride** and provided robust, field-proven protocols for their experimental determination. By understanding its core characteristics—from its solid form and expected solubility in polar solvents to its distinctive spectroscopic fingerprints—researchers and drug development professionals can confidently utilize this versatile building block in their synthetic and formulation workflows. The emphasis on validated, reproducible experimental design ensures the generation of high-quality data, which is the cornerstone of scientific integrity and successful research outcomes.

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